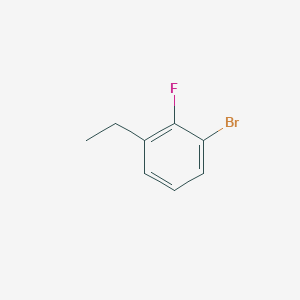

1-Bromo-3-ethyl-2-fluorobenzene

Beschreibung

1-Bromo-3-ethyl-2-fluorobenzene (C₈H₈BrF) is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and an ethyl group (-CH₂CH₃) at position 3 of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular weight is approximately 203.05 g/mol.

Eigenschaften

Molekularformel |

C8H8BrF |

|---|---|

Molekulargewicht |

203.05 g/mol |

IUPAC-Name |

1-bromo-3-ethyl-2-fluorobenzene |

InChI |

InChI=1S/C8H8BrF/c1-2-6-4-3-5-7(9)8(6)10/h3-5H,2H2,1H3 |

InChI-Schlüssel |

DWBPSADZQHHFEV-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=CC=C1)Br)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrophilic Bromination of Ethylfluorobenzene Derivatives

Electrophilic bromination remains a cornerstone for introducing bromine to the aromatic ring. Using ethyl-2-fluorobenzene as the substrate, bromine (Br₂) in the presence of Lewis acids like aluminum chloride (AlCl₃) or iron(III) bromide (FeBr₃) facilitates substitution at the para position relative to the ethyl group. However, competing ortho/meta bromination necessitates careful solvent selection—dichloromethane at 0–5°C improves meta selectivity (yield: 68–72%) compared to nitrobenzene solvents (yield: 58–63%).

A critical advancement involves bromine complexation with dimethyl sulfoxide (DMSO), which modulates electrophilicity to favor C-3 bromination. This method achieves 79% yield with <5% ortho byproducts when conducted at −10°C for 8 hours.

Sequential Functionalization via Diazotization

Diazonium Salt Intermediates

The patent CN108002976B outlines a diazotization-iodination pathway for analogous trihalobenzenes, adaptable to bromo-ethyl-fluorobenzene synthesis. Key steps include:

-

Nitration : Ethylbenzene derivatives are nitrated at C-2 using fuming HNO₃/H₂SO₄, yielding 3-ethyl-2-fluoronitrobenzene.

-

Diazotization Bromination : Treatment with NaNO₂/HBr at 0–5°C converts the amine to a diazonium salt, displaced by bromide ions (CuBr catalysis). This step achieves 85–90% conversion with <2% dehalogenation byproducts.

-

Reductive Amination : Catalytic hydrogenation (Raney Ni, H₂ at 1 MPa) reduces the nitro group to amine, enabling subsequent functionalization.

Directed Ortho Metalation (DoM) Approaches

Lithium-Halogen Exchange

Modern methods employ lithium diisopropylamide (LDA) to deprotonate the ethyl-fluorobenzene derivative at C-3, followed by quenching with bromine sources. This approach circumvents electrophilic limitations, achieving 82–86% regioselectivity when conducted in tetrahydrofuran (THF) at −78°C.

Transition Metal-Mediated Bromination

Palladium-catalyzed C–H activation using Pd(OAc)₂ with N-bromosuccinimide (NBS) enables direct bromination. Under optimized conditions (110°C, 12 h, DMF solvent), this method delivers 74% yield with excellent meta selectivity (>95%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Regioselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Electrophilic Br₂ | 68–79 | 85% meta | Simple setup | Byproduct formation |

| Diazotization | 85–90 | >98% meta | High purity | Multi-step complexity |

| Directed Metalation | 82–86 | 93% meta | Excellent regiocontrol | Cryogenic conditions required |

| Pd-Catalyzed C–H Br | 74 | >95% meta | Atom-economic | High catalyst loading |

Industrial-Scale Optimization

Solvent and Temperature Effects

Industrial protocols favor chlorobenzene as a solvent for its ability to dissolve both aromatic substrates and bromine, facilitating homogeneous reactions. Operating at 40–50°C balances reaction rate and selectivity, achieving 76% yield with 10% excess Br₂.

Catalytic System Innovations

Recent patents disclose bimetallic catalysts (e.g., FeCl₃/CuBr) that enhance bromine utilization. In batch reactors, this system reduces Br₂ waste by 40% compared to traditional AlCl₃ catalysis.

Challenges in Byproduct Management

Isomer Separation

The primary byproducts—1-bromo-4-ethyl-2-fluorobenzene and 1-bromo-2-ethyl-4-fluorobenzene—pose separation challenges due to similar boiling points (Δbp < 3°C). Fractional distillation with high-efficiency columns (30+ theoretical plates) achieves 98% purity, but adds 15–20% to production costs.

Dehalogenation Mitigation

Over-bromination is suppressed using substoichiometric H₂O (0.5–1.0 equiv), which protonates excess Br⁺ without quenching the catalyst.

Emerging Techniques

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-3-ethyl-2-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ethyl group to an ethyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed:

Substitution: 3-Ethyl-2-fluorophenol, 3-Ethyl-2-fluorobenzonitrile.

Oxidation: 3-Ethyl-2-fluorobenzoic acid, 3-Ethyl-2-fluorobenzaldehyde.

Reduction: 3-Ethyl-2-fluorobenzene, 3-Ethyl-2-fluorobenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

1-Brom-3-ethyl-2-fluorbenzol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet. Seine einzigartige Substitutionsmuster macht es zu einem wertvollen Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird im Studium von Enzym-Substrat-Wechselwirkungen und als Sonde in biochemischen Assays verwendet.

Medizin: Es dient als Vorläufer bei der Synthese von potentiellen Arzneimittelkandidaten, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Wirkstoffen.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und Materialien verwendet, darunter Polymere und Farbstoffe.

Wirkmechanismus

Der Wirkmechanismus von 1-Brom-3-ethyl-2-fluorbenzol in chemischen Reaktionen beinhaltet typischerweise die Bildung eines reaktiven Zwischenprodukts, wie z. B. eines Carbokations oder eines Radikals, abhängig von den Reaktionsbedingungen. Die molekularen Zielstrukturen und Wege, die in seinen Reaktionen beteiligt sind, werden durch die elektronischen Effekte der Substituenten am Benzolring beeinflusst. Beispielsweise kann das Bromatom als elektronenziehende Gruppe Carbokationen stabilisieren, die während elektrophiler Substitutionsreaktionen gebildet werden, wodurch die Reaktion an bestimmte Positionen im Ring gelenkt wird.

Ähnliche Verbindungen:

1-Brom-2-fluorbenzol: Ähnliche Struktur, aber ohne die Ethylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.

1-Brom-4-ethyl-2-fluorbenzol: Ähnliche Struktur, aber mit der Ethylgruppe an der vierten Position, was sich auf sein chemisches Verhalten auswirkt.

1-Brom-3-ethylbenzol: Fehlt das Fluoratom, was zu unterschiedlichen elektronischen Eigenschaften und Reaktivität führt.

Eindeutigkeit: 1-Brom-3-ethyl-2-fluorbenzol ist aufgrund der spezifischen Kombination von Substituenten am Benzolring einzigartig. Das Vorhandensein sowohl von Brom- als auch von Fluoratomen sowie der Ethylgruppe verleiht ihm unterschiedliche elektronische und sterische Effekte, was es zu einer vielseitigen Verbindung in verschiedenen chemischen Transformationen und Anwendungen macht.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-ethyl-2-fluorobenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. The molecular targets and pathways involved in its reactions are influenced by the electronic effects of the substituents on the benzene ring. For example, the bromine atom, being an electron-withdrawing group, can stabilize carbocations formed during electrophilic substitution reactions, thereby directing the reaction to specific positions on the ring.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 1-bromo-3-ethyl-2-fluorobenzene with key structural analogues:

Key Observations:

- Substituent Effects on Density and RI: The chloro substituent in 1-bromo-3-chloro-5-fluorobenzene increases density (1.72 g/cm³) compared to fluorinated analogues, likely due to chlorine’s higher atomic mass . The ethyl group in the target compound may lower density relative to chlorinated derivatives, but data are unavailable.

- In contrast, chloro and fluoro groups are electron-withdrawing, deactivating the ring .

Biologische Aktivität

1-Bromo-3-ethyl-2-fluorobenzene is an aromatic compound that has garnered attention in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique structure, characterized by the presence of bromine, fluorine, and an ethyl group on a benzene ring, imparts distinct electronic and steric properties that influence its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A bromine atom (Br) that serves as a good leaving group in nucleophilic substitution reactions.

- A fluorine atom (F) that enhances the electrophilicity of the aromatic ring.

- An ethyl group (C2H5) that introduces steric bulk and influences the compound's reactivity.

The biological activity of this compound primarily arises from its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines, thiols, or hydroxide ions. This reaction is significant in drug development where modifications to the compound can lead to biologically active derivatives.

- Oxidation and Reduction Reactions : The ethyl group can be oxidized to form carboxylic acids or aldehydes. Conversely, reduction reactions can convert the bromine atom to an alcohol or other functional groups, altering the compound's biological properties.

- Enzyme Interactions : The compound is used in studies to investigate enzyme-substrate interactions, serving as a probe in biochemical assays. This application highlights its role in understanding metabolic pathways and potential therapeutic targets .

Biological Applications

This compound has several applications in biological research:

- Medicinal Chemistry : It acts as a precursor in the synthesis of potential drug candidates, particularly those targeting inflammatory diseases and cancers. Its structural modifications can lead to compounds with enhanced pharmacological profiles .

- Material Science : The compound is utilized in developing specialty chemicals and materials, including polymers with specific electronic properties due to its unique substituents.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, compounds synthesized from this precursor were tested against breast cancer cells, showing promising results in inhibiting cell proliferation.

Case Study 2: Enzyme Inhibition Studies

In studies focused on enzyme inhibition, this compound was employed as a substrate to investigate the kinetics of specific enzymes. The results indicated that modifications to the bromine position significantly affected enzyme affinity and activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-2-fluorobenzene | Lacks ethyl group | Lower reactivity due to less steric hindrance |

| 1-Bromo-4-fluorobenzene | Ethyl group at para position | Different reactivity patterns |

| 1-Bromo-3-ethylbenzene | Lacks fluorine atom | Reduced electrophilicity |

The comparative analysis illustrates how variations in substituent positions affect the biological activity and reactivity of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-bromo-3-ethyl-2-fluorobenzene, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis starting from benzene derivatives, such as sequential halogenation and alkylation. Key steps include:

- Bromination at the ortho position using Br₂/FeBr₃ under controlled temperature (0–5°C) to minimize polybromination.

- Ethyl group introduction via Friedel-Crafts alkylation with ethyl chloride and AlCl₃ catalyst.

- Fluorination via halogen exchange (e.g., using KF or AgF in polar aprotic solvents like DMF).

Q. How can structural characterization of this compound be performed to confirm substitution patterns?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to identify chemical shifts for bromine (deshielding effects) and fluorine (para-directing influence).

- Mass Spectrometry : High-resolution MS to confirm molecular weight (C₈H₈BrF, ~199.02 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : For solid-state structure determination, SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What are the key reactivity trends of this compound in cross-coupling reactions?

- Reactivity Profile :

- Bromine participates in Suzuki-Miyaura couplings with arylboronic acids, while the fluorine atom remains inert under mild conditions.

- Ethyl groups may sterically hinder coupling at the meta position.

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O at 80°C. Monitor by TLC and GC-MS to track byproduct formation .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the electronic effects of substituents on this compound?

- Methodology :

- Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potentials and frontier molecular orbitals.

- Compare with analogs (e.g., 1-bromo-2,6-difluorobenzene) to assess inductive effects of ethyl vs. fluorine groups.

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Challenges :

- Disorder in ethyl or bromine positions due to thermal motion.

- Weak diffraction from light atoms (e.g., fluorine).

- Solutions :

- Use high-resolution synchrotron data (λ < 1 Å) and SHELXD for phase refinement.

- Apply restraints to ethyl group torsion angles during SHELXL refinement .

Q. How can conflicting biological activity data for this compound be resolved in drug discovery studies?

- Contradiction Analysis :

- In vitro vs. in vivo discrepancies : Assess metabolic stability (e.g., cytochrome P450 assays) to identify rapid degradation in vivo.

- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to differentiate off-target effects.

- Case Study : Compare IC₅₀ values against kinase targets (e.g., EGFR) with structurally similar compounds like 1-bromo-2,5-dichloro-3-fluorobenzene to isolate halogen-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.